molecular formula C10H13N B13262132 2-Benzylcyclopropan-1-amine CAS No. 90874-43-4

2-Benzylcyclopropan-1-amine

Cat. No.: B13262132
CAS No.: 90874-43-4
M. Wt: 147.22 g/mol
InChI Key: YDILPQKPMIOWTJ-UHFFFAOYSA-N
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Description

2-Benzylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of benzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group replaces the chloride ion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzyl nitrile or benzyl imine.

    Reduction: Regeneration of the primary amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzylcyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Benzylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclopropylamine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    Benzylamine: Lacks the cyclopropane ring, resulting in different reactivity and binding properties.

    Phenethylamine: Similar structure but with an ethyl chain instead of a cyclopropane ring, affecting its chemical behavior.

Uniqueness: 2-Benzylcyclopropan-1-amine’s unique combination of a cyclopropane ring and a benzyl group imparts distinct chemical and biological properties

Properties

CAS No.

90874-43-4

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-benzylcyclopropan-1-amine

InChI

InChI=1S/C10H13N/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

InChI Key

YDILPQKPMIOWTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2

Origin of Product

United States

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